molecular formula C14H18N4O B2919698 N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide CAS No. 1311797-33-7

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide

Numéro de catalogue B2919698
Numéro CAS: 1311797-33-7
Poids moléculaire: 258.325
Clé InChI: CEIVNGURUXRJJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and its inhibition has been shown to have potential therapeutic effects in various neurological disorders.

Mécanisme D'action

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide increases GABA levels, leading to an overall increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide are primarily related to its ability to increase GABA levels in the brain. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and sedative effects. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.

Orientations Futures

There are several potential future directions for research on N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, further research is needed to fully understand the mechanisms underlying N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide's effects on addiction and anxiety disorders. Finally, there is potential for the development of new inhibitors of GABA transaminase based on the structure of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide.

Méthodes De Synthèse

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring and subsequent functionalization of the molecule to introduce the cyano and carboxamide groups. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Its ability to increase GABA levels in the brain has been shown to have an anticonvulsant effect, making it a promising candidate for the treatment of epilepsy. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

Propriétés

IUPAC Name

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-3-12(8-15)18-14(19)10-4-7-13(16-9-10)17-11-5-6-11/h4,7,9,11-12H,2-3,5-6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVNGURUXRJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.